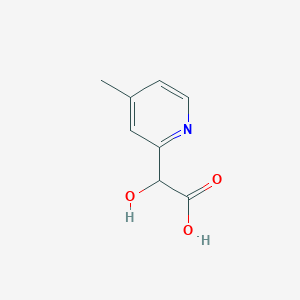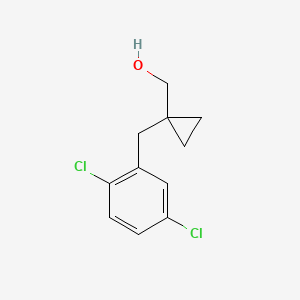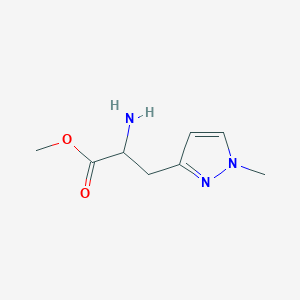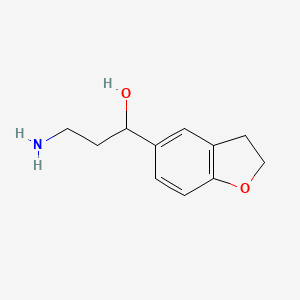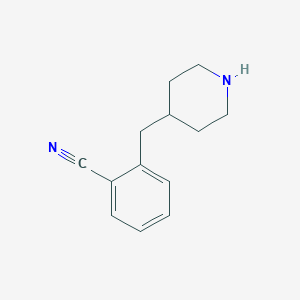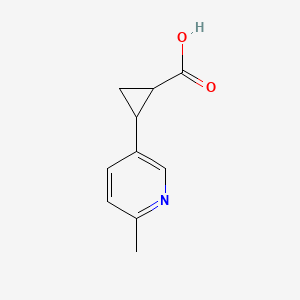![molecular formula C8H16ClNO B13616554 {3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride CAS No. 2792186-60-6](/img/structure/B13616554.png)
{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Azabicyclo[321]octan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of catalytic asymmetric reactions and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitrogen-containing ring to form different amines.
Substitution: Nucleophilic substitution reactions at the nitrogen atom or the alcohol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce various amines. Substitution reactions could introduce different functional groups at the nitrogen or alcohol positions.
Aplicaciones Científicas De Investigación
{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride has several scientific research applications:
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of {3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: Another member of the azabicyclo family with similar structural features.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: A compound with a benzyl group attached to the azabicyclo scaffold.
2-Azabicyclo[3.2.1]octane: A related compound with a different substitution pattern.
Uniqueness
{3-Azabicyclo[321]octan-1-yl}methanol hydrochloride is unique due to its specific substitution pattern and the presence of the methanol group This gives it distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
2792186-60-6 |
|---|---|
Fórmula molecular |
C8H16ClNO |
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
3-azabicyclo[3.2.1]octan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-2-1-7(3-8)4-9-5-8;/h7,9-10H,1-6H2;1H |
Clave InChI |
ZKGHZDRBMZOHNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1CNC2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


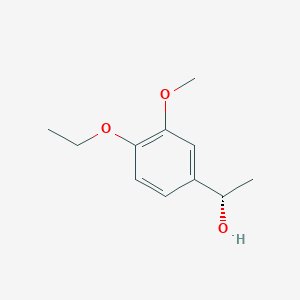
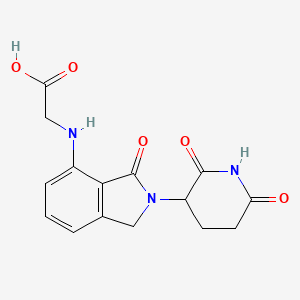

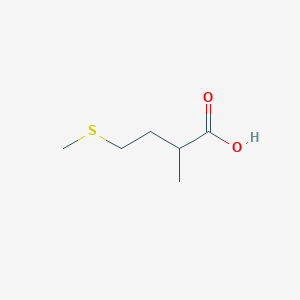
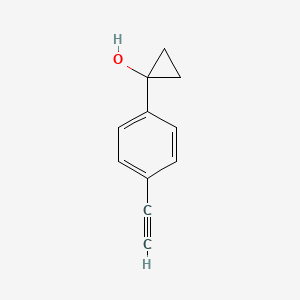
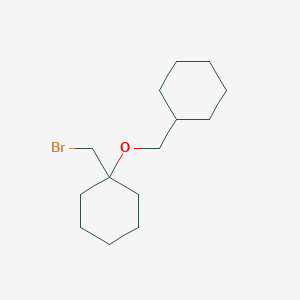
![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
